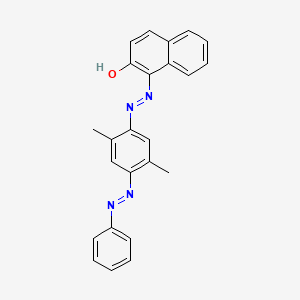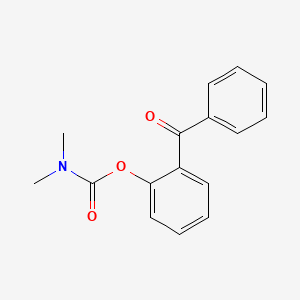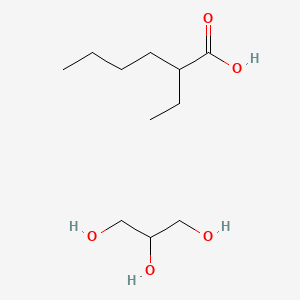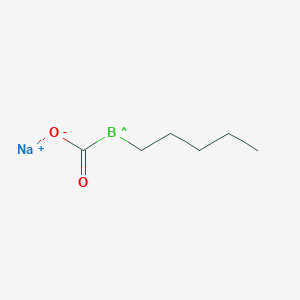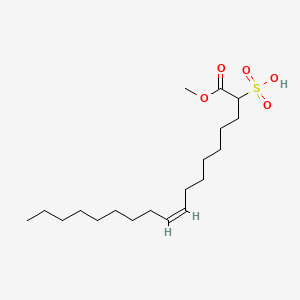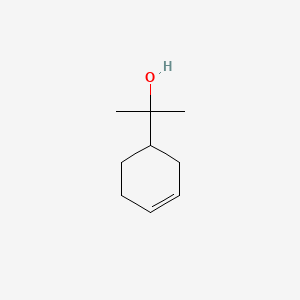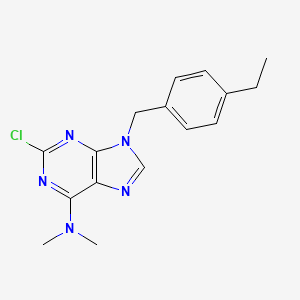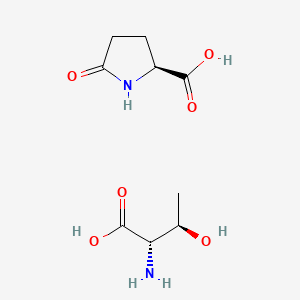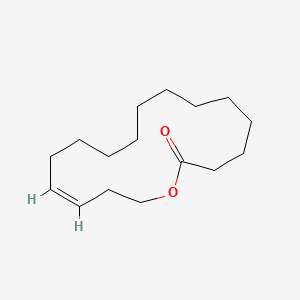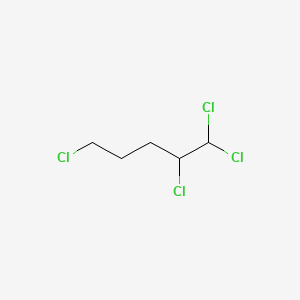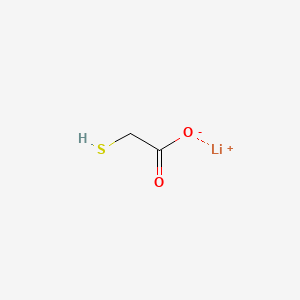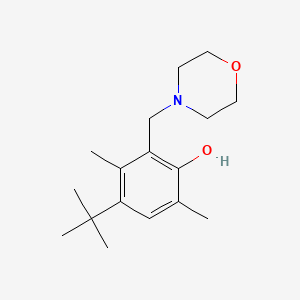
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a morpholinomethyl group, and two methyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol typically involves the reaction of 4-tert-butylphenol with morpholine and formaldehyde. The reaction is carried out in methanol as a solvent at a temperature of around 40°C. The reaction mixture is then stirred at reflux for 24 hours. After the reaction is complete, the solvent is removed, and the product is purified using chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyl groups and the morpholinomethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The morpholinomethyl group can interact with cellular membranes, altering their properties and influencing cellular processes. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butyl-2,6-dimethylphenol: Similar structure but lacks the morpholinomethyl group.
4-tert-Butyl-2-(thiomorpholinomethyl)-3,6-xylenol: Contains a thiomorpholinomethyl group instead of a morpholinomethyl group.
4-tert-Butyl-2-(piperidin-1-ylmethyl)-3,6-xylenol: Contains a piperidinylmethyl group instead of a morpholinomethyl group.
Uniqueness
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
84824-96-4 |
|---|---|
Formule moléculaire |
C17H27NO2 |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
4-tert-butyl-3,6-dimethyl-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C17H27NO2/c1-12-10-15(17(3,4)5)13(2)14(16(12)19)11-18-6-8-20-9-7-18/h10,19H,6-9,11H2,1-5H3 |
Clé InChI |
WXCJDPZMVFVADC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1O)CN2CCOCC2)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


